molecular formula C15H15N3O3 B11558210 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol

Cat. No.: B11558210
M. Wt: 285.30 g/mol
InChI Key: MZEHPFJLOALUAH-UHFFFAOYSA-N
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Description

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol typically involves the condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and 2-aminophenol. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Nitro and quinone derivatives.

    Reduction: Diamino derivatives.

    Substitution: Ethers and esters.

Scientific Research Applications

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for biological studies.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the synthesis of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of the nitro and dimethylamino groups contributes to its reactivity and ability to form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)phenol
  • 2-({(E)-[4-(methoxyphenyl)methylidene}amino)phenol
  • 2-({(E)-[4-(chlorophenyl)methylidene}amino)phenol

Uniqueness

2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol is unique due to the presence of both the nitro and dimethylamino groups. These functional groups enhance its reactivity and potential applications in various fields. The nitro group contributes to its electron-withdrawing properties, while the dimethylamino group provides electron-donating characteristics, making it a versatile compound for different chemical reactions and applications.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

2-[[4-(dimethylamino)-3-nitrophenyl]methylideneamino]phenol

InChI

InChI=1S/C15H15N3O3/c1-17(2)13-8-7-11(9-14(13)18(20)21)10-16-12-5-3-4-6-15(12)19/h3-10,19H,1-2H3

InChI Key

MZEHPFJLOALUAH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=NC2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

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